2,4-Dichloro-5,7-dimethoxyquinazoline
Description
Properties
Molecular Formula |
C10H8Cl2N2O2 |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
2,4-dichloro-5,7-dimethoxyquinazoline |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-5-3-6-8(7(4-5)16-2)9(11)14-10(12)13-6/h3-4H,1-2H3 |
InChI Key |
BDKPUCMXZKXLQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2,4-Dichloro-5,7-dimethoxyquinazoline
Chlorination of 2,4-Dihydroxy-5,7-dimethoxyquinazoline Using Phosphorus Oxychloride
One of the primary and industrially relevant methods to prepare 2,4-dichloro-5,7-dimethoxyquinazoline involves the chlorination of 2,4-dihydroxy-5,7-dimethoxyquinazoline with phosphorus oxychloride in the presence of N,N-dimethylformamide as a reaction promoter.
Reaction Overview
- Starting material: 2,4-dihydroxy-5,7-dimethoxyquinazoline
- Reagents: Phosphorus oxychloride and N,N-dimethylformamide
- Conditions: Heating to reflux (~80 °C), followed by distillation and hydrolysis
- Reaction time: Approximately 4 hours (improved from traditional 23-24 hours)
- Key improvements: Use of N,N-dimethylformamide reduces toxicity and reaction time, improves phosphorus oxychloride recovery, and enhances process stability.
Detailed Procedure (Patent CN1486980A)
| Step | Description |
|---|---|
| 1 | Mix 2,4-dihydroxy-5,7-dimethoxyquinazoline with phosphorus oxychloride at room temperature. |
| 2 | Slowly add N,N-dimethylformamide dropwise to avoid undesired polyreactions. |
| 3 | Heat the mixture to reflux (~80 °C) and maintain reflux for 4 hours. |
| 4 | Distill off approximately 55% of phosphorus oxychloride to aid product isolation. |
| 5 | Transfer the reaction mixture to a hydrolysis vessel containing water, maintaining temperature below 60 °C. |
| 6 | Stir and cool the mixture to below 25 °C, then allow to stand for 2 hours. |
| 7 | Filter, wash to neutral pH (~6), and dry the product. |
Reaction Ratios and Parameters
| Component | Weight Ratio (Relative to 2,4-dihydroxy-5,7-dimethoxyquinazoline = 1.0000) |
|---|---|
| Phosphorus oxychloride | 6.6700 |
| N,N-dimethylformamide | 0.1000 to 0.5000 |
| Water (for hydrolysis) | 30.000 |
Advantages of This Method
- Significant reduction in reaction time from ~24 hours to 4 hours.
- Use of less toxic N,N-dimethylformamide instead of more hazardous reagents.
- Improved phosphorus oxychloride recovery (>55%).
- Enhanced process stability and ease of operation.
- Avoidance of solidification and pipe blockage issues common in traditional methods.
Comparative Analysis of Preparation Methods
| Method | Reaction Time | Temperature | Toxicity of Reagents | Phosphorus Oxychloride Recovery | Yield and Purity | Notes |
|---|---|---|---|---|---|---|
| Traditional chlorination with N,N-accelerine and POCl3 | ~24 hours | Reflux (~80 °C) | High (N,N-accelerine toxic) | Low | Moderate | Long reaction time, environmental and operator hazards |
| Improved method with N,N-dimethylformamide and POCl3 | 4 hours | Reflux (~80 °C) | Lower toxicity | >55% | High | Faster, safer, better recovery, stable production |
| Reflux with N,N-dimethylaniline and POCl3 | 5 hours | Reflux | Moderate toxicity | Not specified | Good | Used for related quinazoline derivatives |
| Microwave-assisted nucleophilic substitution | 1 hour | 180 °C (microwave) | Moderate toxicity | Not applicable | Good yields | For derivative synthesis, not direct preparation of target compound |
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5,7-dimethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form quinazolinone derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Major Products
Substitution: 2-amino-4-chloro-5,7-dimethoxyquinazoline.
Oxidation: 2,4-dichloro-5,7-dimethoxyquinazolinone.
Reduction: 2,4-dichloro-5,7-dimethoxyquinazoline derivatives
Scientific Research Applications
2,4-Dichloro-5,7-dimethoxyquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential inhibitors of epidermal growth factor receptor kinases, which are important in cancer research.
Pharmaceuticals: It is an intermediate in the preparation of drugs like terazosin, which is used to treat hypertension and benign prostatic hyperplasia.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of various bioactive molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5,7-dimethoxyquinazoline involves its interaction with specific molecular targets, such as epidermal growth factor receptor kinases. The compound inhibits the kinase activity by binding to the ATP-binding site, thereby preventing the phosphorylation of the receptor and subsequent signal transduction pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Structural Modifications and Key Properties
The table below compares 2,4-dichloro-6,7-dimethoxyquinazoline with analogous compounds, highlighting substituent effects on applications and physicochemical properties:
Research Findings and Substituent Effects
Physicochemical Properties
- The iodo derivative (2,4-dichloro-5-iodo-6,7-dimethoxyquinazoline ) introduces steric bulk and polarizability, enabling Suzuki-Miyaura coupling for diversified synthesis .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2,4-dichloro-6,7-dimethoxyquinazoline, and what factors influence reaction yields and purity?
- Answer: The compound is commonly synthesized via chlorination of quinazolinone precursors. For instance, reacting 6,7-dimethoxyquinazolin-4(3H)-one with phosphorus oxychloride (POCl₃) under reflux yields 4-chloro-6,7-dimethoxyquinazoline, which is further chlorinated at the 2-position using agents like PCl₅ . Key factors include:
- Reaction time: Optimal chlorination occurs within 3–5 hours; prolonged durations risk decomposition.
- Temperature: Reflux at 110–120°C ensures complete conversion.
- Purification: Recrystallization (ethanol-water mixtures) achieves 70–85% purity, while column chromatography may enhance purity to >95% .
Q. How does the electronic configuration of 2,4-dichloro-6,7-dimethoxyquinazoline influence its reactivity in nucleophilic substitution reactions?
- Answer: The methoxy groups at positions 6 and 7 activate the quinazoline ring via electron-donating effects, directing nucleophiles to the electron-deficient 4-chloro position. Computational studies (DFT) confirm higher positive charge at C4 (+0.32) versus C2 (+0.25), favoring substitution at C4 . Steric hindrance from methoxy groups further limits accessibility to C2, resulting in 3–5× faster substitution rates at C4 under identical conditions .
Advanced Research Questions
Q. What analytical strategies are recommended for resolving synthetic byproducts in 2,4-dichloro-6,7-dimethoxyquinazoline preparations?
- Answer:
- HPLC: Reverse-phase C18 columns (e.g., Newcrom R1) with acetonitrile/water gradients (30–70% ACN, 20 min) resolve impurities like mono-chlorinated intermediates. UV detection at 254 nm quantifies purity (linear range: 0.1–10 mg/mL, R² >0.99) .
- Mass Spectrometry: ESI-QTOF confirms molecular identity (m/z 259.02 [M+H]⁺) and detects degradation products (e.g., demethylated species at m/z 231.08) .
- NMR: ¹H NMR (DMSO-d₆) shows diagnostic signals: δ 8.45 (H5, singlet) and δ 4.10 (OCH₃, doublet) .
Q. How can computational chemistry optimize the design of 2,4-dichloro-6,7-dimethoxyquinazoline derivatives for specific biological targets?
- Answer:
- Molecular Docking: Derivatives with C4 substituents (e.g., aryl amines) exhibit stronger binding to EGFR kinase (PDB: 1M17), forming hydrogen bonds with Lys745 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for C2 derivatives) .
- QSAR Models: Hammett σ constants and molar refractivity predict bioactivity; π-deficient aromatic systems at C4 enhance inhibitory potency (R² = 0.87 for IC₅₀) .
- MD Simulations: >50 ns simulations validate complex stability (RMSD <2.0 Å) for derivatives with bulky C4 substituents .
Q. What experimental evidence supports the stability of 2,4-dichloro-6,7-dimethoxyquinazoline under various storage conditions?
- Answer: Accelerated stability studies demonstrate:
- Optimal Storage: 98% purity retention at -20°C under nitrogen (amber glass), versus 85% at room temperature with light exposure .
- Degradation Pathways: Hydrolysis (m/z 275.05) and demethylation (m/z 231.08) dominate under humid conditions, identified via LC-MS .
- Handling Protocols: Monthly TLC checks (Rf 0.6 in ethyl acetate/hexane 1:1) and inert-atmosphere storage are recommended .
Methodological Considerations
Q. How can regioselective functionalization of the 4-chloro position be achieved over the 2-chloro position?
- Answer:
- Temperature Control: Reactions at 0–5°C favor C4 substitution due to kinetic control, while higher temperatures (>50°C) promote equilibration .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at C4 by stabilizing transition states .
- Catalytic Systems: Mild bases (e.g., K₂CO₃) selectively deprotonate amines for C4 substitution, avoiding side reactions at C2 .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Answer:
- Byproduct Formation: Excess POCl₃ (>3 eq.) reduces di-chlorinated byproducts.
- Process Optimization: Continuous flow reactors improve heat dissipation and reduce reaction times (2 hours vs. 5 hours batch) .
- Safety: Automated systems handle PCl₅ safely, minimizing exposure risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
